N-Allyl-6-chloronicotinamide
Overview
Description
N-Allyl-6-chloronicotinamide is a compound that is structurally related to nicotinic acid derivatives. Nicotinic acid, also known as niacin, is a natural product found in various plants and animals. Derivatives of nicotinic acid, such as N-allyl-6-chloronicotinamide, have been studied for their potential applications in various fields, including as herbicides and in medicinal chemistry as dopamine receptor agonists .
Synthesis Analysis
The synthesis of N-allyl-6-chloronicotinamide and related compounds involves several chemical methods. One approach to synthesizing N-allyl derivatives is the N-allylation of a trimethoxybenzazepine followed by the cleavage of the methyl ethers with boron tribromide. Other methods include direct alkylation of the trihydroxy secondary amine and an acylation-amide reduction-cleavage method . Additionally, allylic trichlorotins, which are related to the allyl group in N-allyl-6-chloronicotinamide, can be prepared from homoallylic alcohols with tin(II) chloride and N-chlorosuccinimide .
Molecular Structure Analysis
The molecular structure of N-allyl-6-chloronicotinamide is not directly reported, but related N-aryl-2-chloronicotinamides have been structurally characterized. These compounds exhibit various supramolecular structures, including one, two, and three-dimensional hydrogen bonding networks. The structures are influenced by substituents on the aryl ring, which can lead to different hydrogen bonding patterns and pi-pi stacking interactions .
Chemical Reactions Analysis
Chemical reactions involving N-allyl-6-chloronicotinamide or its structural analogs include oxidation reactions. For instance, the oxidation of allyl alcohols by sodium N-chlorobenzenesulfonamide in hydrochloric acid medium has been studied, which is relevant to the allyl group in N-allyl-6-chloronicotinamide. The reaction proceeds through the formation of a chloronium complex and subsequent proton abstraction to form the oxidized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-allyl-6-chloronicotinamide are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as N-aryl-2-chloronicotinamides, have been reported. These compounds typically crystallize as almost planar molecules and are held together in the solid state by intermolecular hydrogen bonds. The presence of halogen substituents, such as chlorine, can influence the molecular geometry and intermolecular interactions .
Scientific Research Applications
Herbicidal Activity
Research has explored the potential of compounds related to N-Allyl-6-chloronicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, in the field of herbicides. These compounds have shown promising herbicidal activity against various plants like bentgrass and duckweed, with some demonstrating superior efficacy compared to commercial herbicides. This suggests that N-Allyl-6-chloronicotinamide derivatives could be used in developing new herbicides, particularly against monocotyledonous weeds (Chen Yu et al., 2021).
Synthesis and Chemical Properties
The efficient synthesis of 2-aryl-6-chloronicotinamides, closely related to N-Allyl-6-chloronicotinamide, has been achieved through regioselective Suzuki coupling. This process involved the use of palladium catalysts and highlighted the impact of chelation on regioselectivity. Such synthetic methods are crucial for producing various derivatives that could have diverse applications in chemistry and pharmaceuticals (Wu Yang et al., 2003).
Potential in Neuropharmacology
Studies on dopamine receptor agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine have indicated that N-allyl derivatives retain DA-1 agonist potency and also exhibit DA-2 agonist activity. These findings suggest potential applications in neuropharmacology, especially in developing drugs that target dopamine receptors for treating neurological disorders (S. Ross et al., 1987).
Biocatalysis and Industrial Chemistry
Research on the biocatalytic hydrolysis of chlorinated nicotinamides, including those similar to N-Allyl-6-chloronicotinamide, has shown promise for industrial applications. Specifically, an amidase from Pantoea sp. demonstrated high activity for nicotinamide and its derivatives, suggesting potential for large-scale production processes, such as in the manufacturing of agrochemicals and pharmaceuticals (R. Zheng et al., 2018)
properties
IUPAC Name |
6-chloro-N-prop-2-enylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBAARVIMURGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640951 | |
Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
CAS RN |
915921-01-6 | |
Record name | 6-Chloro-N-2-propen-1-yl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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